
2H-Isoindole-2-acetamide, 1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-2-acetamide, 1,3-dihydro- is a chemical compound with the molecular formula C11H9NO4 . It is also known by other names such as 2- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, dl-2-Phthalimidopropionic acid, N-Phthalyl-DL-alanine, Alanine, N-phthaloyl-, and 2-phthalimidopropionic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel phthalimide derivatives, namely N- (1,3-dioxoisoindolin-2-yl)-2- (2-methyl-4-oxoquinazolin-3 (4 H )-yl)acetamide and N- (1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide, have been synthesized from phthalic anhydride and 2- (2-methyl-4-oxoquinazolin-3 (4 H )-yl)acetohydrazide or thiophene-2-carbohydrazide .Molecular Structure Analysis
The molecular structure of 2H-Isoindole-2-acetamide, 1,3-dihydro- can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Cobalt-Catalyzed Peroxidation of 2-Oxindoles
A study by Kong et al. (2016) highlights the cobalt-catalyzed C-H activation and peroxidation of 2-oxindoles, demonstrating a new pathway for synthesizing biologically active 3-peroxy-2-oxindoles. This method opens up possibilities for creating various substituted 3-peroxyoxindoles with potential applications in drug development and synthetic chemistry (Delong Kong et al., 2016).
Advances in Isoindole Chemistry
Isoindoles, as detailed by Weintraub and Wang (2022), are reactive aromatic heterocycles with critical roles in medicine, analytical detection, and solar energy applications. Their derivatives exhibit a wide range of biological activities, although challenges remain due to their instability and reactivity. The review covers novel synthetic methods and reactions involving isoindoles, contributing significantly to the field of heterocyclic chemistry (R. A. Weintraub & Xianglong Wang, 2022).
Ruthenium-Catalyzed Synthesis of Isoindoles
Manikandan et al. (2017) report on a ruthenium-catalyzed, oxidant-free cyclization of benzimidates with alkenes to synthesize 1H-Isoindoles and 2H-isoindoles. This method is notable for its room temperature operation and hydrogen evolution, illustrating a novel approach to accessing nitrogen-containing heterocycles, which are valuable in medicinal chemistry and material science (R. Manikandan et al., 2017).
Synthesis and Properties of Stable 2H-Isoindoles
Murashima et al. (2000) focus on creating stable 2H-isoindoles using dinitrobenzene derivatives and isocyanoacetate, with an emphasis on improving yields through solvent and base selection. The successful synthesis and structural confirmation by X-ray crystallography of these compounds highlight their potential in developing novel materials and pharmaceuticals (T. Murashima et al., 2000).
Green Synthesis of Analgesic and Antipyretic Compounds
Reddy et al. (2014) present environmentally friendly syntheses of potential analgesic and antipyretic compounds, showcasing 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. This research not only offers a green approach to drug design but also expands the application of isoindole derivatives in pharmaceuticals (Y. Dathu Reddy et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2h-isoindole-2-acetamide, 1,3-dihydro-, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways, with downstream effects that contribute to their therapeutic potential.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2H-Isoindole-2-acetamide, 1,3-dihydro- are not well-studied. Indole derivatives, which are structurally similar to isoindoles, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
The cellular effects of 2H-Isoindole-2-acetamide, 1,3-dihydro- are not well-documented. Given the broad range of biological activities exhibited by indole derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)7-12-5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXCNOUTSWDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
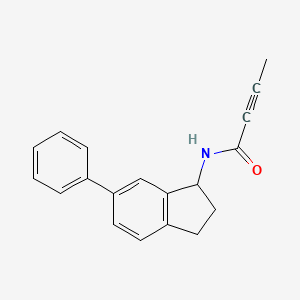
![1-[(Morpholin-4-yl)methyl]cyclopentan-1-ol](/img/structure/B2871360.png)
![N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2871362.png)



![4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine](/img/structure/B2871370.png)
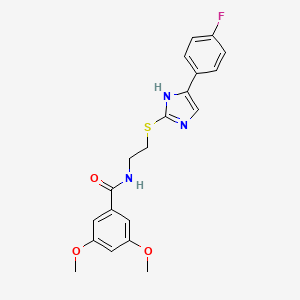
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2871373.png)
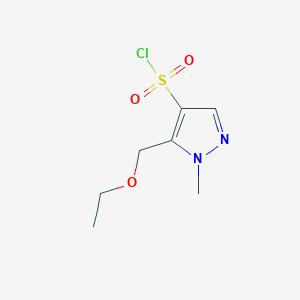
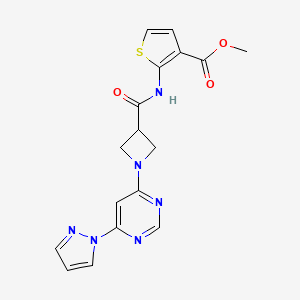
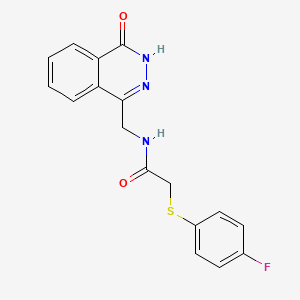
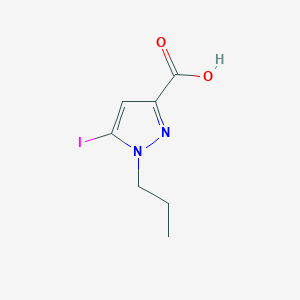
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate](/img/structure/B2871381.png)
